molecular formula C21H41NO3 B179602 N-octadecanoyl-alanine CAS No. 14246-60-7

N-octadecanoyl-alanine

Cat. No. B179602
CAS RN: 14246-60-7
M. Wt: 355.6 g/mol
InChI Key: UYZIMGIUGBXMOC-IBGZPJMESA-N
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Description

Synthesis Analysis

While specific synthesis methods for N-octadecanoyl-alanine were not found, there are general methods for synthesizing amino acids. For instance, a sustainable electrocatalytic synthesis of alanine from NO and pyruvic acid over oxide-derived Ag with low-coordination sites under ambient conditions has been reported . Another method involves the use of supercritical-fluid chromatography coupled with high-resolution mass spectrometry for the quantification of N-acyl homoserine lactones .


Physical And Chemical Properties Analysis

N-octadecanoyl-alanine has a molecular weight of 355.55500 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Orientation and Structure in Langmuir–Blodgett Films : N-octadecanoyl-l-alanine Langmuir–Blodgett films exhibit well-ordered structures, with the N–H and C=O groups oriented almost parallel to the substrate surface. The hydrocarbon chains in these films are tilted with a preferred orientation of C–C–C planes parallel to the substrate surface, resulting in an anisotropic arrangement of enantiomeric molecules that twist from neighbor to neighbor, giving the aggregate chirality in the two-dimensional condensed state (Du & Liang, 1999).

  • Ion Exchange and Hydrogen Bonding : N-octadecanoyl-l-alanine Langmuir–Blodgett films exhibit selective ion exchange behavior with metal ions in aqueous solutions. This ion exchange is controlled by the structure of the intermolecular hydrogen-bonding network in the films. For instance, ion exchange is favorable to Zn2+ and Ag+ ions as it promotes an increase in intermolecular hydrogen bonds and a decrease in intermolecular distance (Du & Liang, 2000).

  • Hydrogen Bonding and Phase Transitions : Phase transitions in N-octadecanoyl-L-alanine and zinc octadecanoyl-L-alaninate Langmuir–Blodgett films have been investigated, revealing that hydrogen-bonding interactions between enantiomeric head-groups strengthen the interactions between the alkyl chains, affecting transition temperatures. For instance, the transition temperature of N-octadecanoyl-L-alanine LB film is significantly higher than that of a stearic acid LB film of the same chain length (Du, Shi, & Liang, 1999).

  • Molecular Orientation and Interaction with Metal Ions : Studies on N-octadecanoyl-L-alanine monolayers at the air-water interface have shown changes in chain order depending on the metal ion in the subphase. This is due to metal complex and hydrogen bond formation with the headgroups. The molecular structures and orientation of the alkyl chains are influenced by the presence of metal ions, affecting the overall packing and orientation of the molecules in the monolayer (Du, Miao, & Liang, 2005).

Future Directions

While specific future directions for N-octadecanoyl-alanine were not found, there are studies on related compounds that suggest potential areas of interest. For instance, a study on N-octadecanoyl-5-hydroxytryptamide suggests potential anti-inflammatory activity . Another study discusses the potential of hyperpolarized 13C MRI for advancing the understanding of metabolism, improving disease diagnosis, and accelerating treatment assessment .

properties

IUPAC Name

(2S)-2-(octadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZIMGIUGBXMOC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557473
Record name N-Octadecanoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-octadecanoyl-alanine

CAS RN

14246-60-7
Record name N-Octadecanoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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